In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema Model
Anti-inflammatory agent 10 (Compound 30) was identified as one of the six compounds in the series demonstrating in vivo edema inhibition values comparable to the reference drug celecoxib [1]. This contrasts with the majority of other synthesized analogues in the study that did not achieve comparable in vivo activity despite in vitro COX-2 inhibition [1].
| Evidence Dimension | In vivo edema inhibition |
|---|---|
| Target Compound Data | Comparable to celecoxib (exact numerical value not specified in abstract, reported as 'comparable') |
| Comparator Or Baseline | Celecoxib (reference drug); 40 other synthesized analogues (did not achieve comparable in vivo activity) |
| Quantified Difference | Compound 30 (Anti-inflammatory agent 10) demonstrated in vivo activity comparable to celecoxib, whereas 40 other tilomisole-based derivatives did not exhibit this level of in vivo efficacy [1]. |
| Conditions | In vivo carrageenan-induced rat paw edema model |
Why This Matters
Demonstrates that in vitro COX-2 inhibition alone does not predict in vivo efficacy, establishing Compound 30 as one of the select few derivatives validated in a relevant animal model.
- [1] Darwish, S.A., et al. New tilomisole-based benzimidazothiazole derivatives as anti-inflammatory agents: Synthesis, in vivo, in vitro evaluation, and in silico studies. Bioorg Chem. 2022;120:105644. PMID: 35121552. View Source
